molecular formula C₂₂H₂₄N₂O₈ B1142230 Isotetracycline CAS No. 3811-31-2

Isotetracycline

Cat. No. B1142230
CAS RN: 3811-31-2
M. Wt: 444.43
InChI Key:
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Description

Tetracyclines are a broad class of antibiotics that have been extensively studied for their antibacterial properties and mechanisms of action, which generally involve the inhibition of protein synthesis by binding to the 30S ribosomal subunit. While specific information on "Isotetracycline" was not directly found, it is reasonable to infer that its properties and synthesis would align with those of the tetracycline family. These compounds have found applications beyond their antibacterial use, including anti-inflammatory and anti-apoptotic properties (Griffin et al., 2010).

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can include carbocyclic annulations and intramolecular free-radical cyclization. For example, the synthesis of isoprostanes, which are related to the peroxidation of polyunsaturated fatty acids, involves hex-5-enyl radical cyclization to form cyclopentane rings, a method that could be relevant to the synthesis of isotetracycline or its analogs (Durand et al., 2004).

Scientific Research Applications

  • Binding to Target Proteins : Isotetracyclines can still bind to specific targets like Tet repressor, despite their altered structure compared to intact tetracyclines. This suggests that drug degradation products may have significant and potentially critical side effects (Volkers, Petruschka, & Hinrichs, 2011).

  • Environmental Persistence and Effects : Studies show that chlortetracycline and its metabolites like isotetracycline persist in the environment, such as in soil and manure, and may contribute to the development of antibiotic-resistant bacteria. Composting can reduce the levels of these compounds in beef manure from treated animals (Arikan, Mulbry, & Rice, 2009).

  • Impact on Soil Microflora : The presence of tetracycline antibiotics in soil, including isotetracycline, can affect the function and structure of the soil microflora. However, at environmentally relevant concentrations, their impact seems to be limited due to the high sorption capacity of these antibiotics (Hund-Rinke, Simon, & Lukow, 2004).

  • Influence on Antibiotic Resistance : Chlortetracycline use in swine production can lead to the persistence of antibiotic resistance in waste treatment systems. This suggests a need for further investigation into the environmental impact of treated wastes and waste treatment by-products (Jindal et al., 2006).

  • Physiological and Genetic Toxicity in Plants : Chlortetracycline, including its metabolites like isotetracycline, can exhibit genotoxicity to plant cells, as shown in a study using wheat bioassays. This suggests potential risks to living organisms from exposure to these compounds (Xie, Zhou, He, & Bao, 2010).

properties

IUPAC Name

(4S,4aS,6S,8aR)-4-(dimethylamino)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-21(10-5-4-6-12(25)14(10)20(30)32-21)9-7-11-16(24(2)3)17(27)15(19(23)29)18(28)22(11,31)13(26)8-9/h4-6,9,11,16,25,28,31H,7-8H2,1-3H3,(H2,23,29)/t9-,11-,16-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFMFLWQGROEOB-GTCCLLRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)O)C(=O)O1)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C2=C(C(=CC=C2)O)C(=O)O1)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 101664527

Citations

For This Compound
101
Citations
G Volkers, L Petruschka, W Hinrichs - Journal of medicinal …, 2011 - ACS Publications
Tetracycline antibiotics and their degradation products appear in medically treated tissues, food, soil, and manure sludge in the environment. In the context of protein interactions with …
Number of citations: 13 pubs.acs.org
MAJ Mohammed-Ali - J Chem Pharm Res, 2012 - researchgate.net
… In the alkaline solution, tetracycline transformed to isotetracycline which could determined by … because of increasing the concentration of yellow color of isotetracycline compound.[16] …
Number of citations: 38 www.researchgate.net
A Peng, C Wang, Z Zhang, X Jin, C Gu, Z Chen - Water Research, 2022 - Elsevier
… The hydrolysis of tetracycline, isotetracycline, and several intermediate products was proposed as the major mechanism for the observed dark transformations. Exposure studies …
Number of citations: 22 www.sciencedirect.com
SB Levy - Journal of applied microbiology, 2002 - academic.oup.com
… When the potential inhibitor was isotetracycline, there was no effect on tetracycline uptake (Fig. 2) but, with 13‐cyclopentyl tetracycline (CPTC), there was significant inhibition of the …
Number of citations: 560 academic.oup.com
JL Colaizzi, AM Knevel… - Journal of Pharmaceutical …, 1965 - Wiley Online Library
A considerable amount of evidence indicates that the tetracyclines may produce their antibiotic action by inhibition of metalloflavoenzymes. In this investigation the inhibitory properties …
Number of citations: 46 onlinelibrary.wiley.com
JL Colaizzi, PR Klink - Journal of Pharmaceutical Sciences, 1969 - Elsevier
… (The only exception to this occurred with isotetracycline hydrochloride which gave … Isotetracycline hydrochloride showed no transfer from the aqueous phase to the organic phase at …
Number of citations: 197 www.sciencedirect.com
HM Myers, HJ Tochon-Danguy, CA Baud - Calcified tissue international, 1983 - Springer
The infrared (IR) spectra of KBr pellet preparations of tetracycline (TC) complexes with hydroxyapatite (HA) indicated that the binding of the antibiotic to bone mineral can occur …
Number of citations: 50 link.springer.com
LN Gladkova, AI Gurevich, MN Kolosov… - Chemistry of Natural …, 1970 - Springer
… in position 7 must facilitate the transformation into an isotetracycline (see 16]). It was found that … 6, ll-semiketal form II and, thus, makes isomerlzation into the isotetracycline V impossible. …
Number of citations: 2 link.springer.com
J Schwarz, H Applegate - The Journal of Organic Chemistry, 1967 - ACS Publications
… Morton, II, JP Petisi, RG Wilkinson, and JH Williams, change is exemplified here by the isomerization of tetracycline (la) to isotetracycline (II) and is initiated by nucleophilic attack by …
Number of citations: 5 pubs.acs.org
ERE Mojica, E Nguyen, M Rozov, FV Bright - Journal of fluorescence, 2014 - Springer
… The main focus of the study was on the pH dependent transformation of epichlortetracycline, chlortetracycline and isotetracycline at basic pH. Absorption, emission and time resolved …
Number of citations: 19 link.springer.com

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